molecular formula C27H37FO6 B1666906 Betamethasone valerate CAS No. 2152-44-5

Betamethasone valerate

Cat. No. B1666906
CAS RN: 2152-44-5
M. Wt: 476.6 g/mol
InChI Key: SNHRLVCMMWUAJD-SUYDQAKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betamethasone valerate is a synthetic glucocorticoid ester . It is the 17-valerate ester of betamethasone . It is often used to treat mild eczema with good efficacy and lower incidence of steroid-induced adverse effects due to its lower potency compared to other glucocorticoids . It is also used to help relieve redness, itching, swelling, or other discomfort caused by skin conditions .


Molecular Structure Analysis

Betamethasone valerate has a molecular formula of C27H37FO6 . Its average mass is 476.578 Da and its monoisotopic mass is 476.257416 Da .


Chemical Reactions Analysis

Betamethasone valerate is analyzed using high-performance liquid chromatography (HPLC) methods . The HPLC method is accurate, sensitive, selective, and precise and can be used for routine analysis in quality control laboratories .


Physical And Chemical Properties Analysis

Betamethasone valerate is a white to practically white odorless crystalline powder . It is practically insoluble in water, freely soluble in acetone and chloroform, soluble in alcohol, and slightly soluble in benzene and ether .

Scientific Research Applications

Anti-Inflammatory Efficacy Enhancement

Betamethasone Valerate has been used in research to enhance anti-inflammatory efficacy. It was loaded into niosomes to improve the drug’s anti-inflammatory efficacy and reduce its systemic side effects by providing prolonged and localized drug delivery into the skin . The niosomes demonstrated good physicochemical stability under refrigeration for up to 3 months .

Treatment of Dermatological Conditions

Betamethasone Valerate, being a corticosteroid, has been widely utilized to treat several inflammatory and allergic dermatological conditions, including atopic dermatitis and psoriasis . It is very potent and has a half-life of 36 - 54 hours which allows a lower dose to be employed .

Suppression of Inflammatory Mediators

Betamethasone binds to a specific intracellular receptor resulting in the modulation of multiple gene transcription. This causes the suppression of the production of inflammatory mediators like leukotrienes and prostaglandins and the inhibition of inflammatory cells recruitment into the skin .

Analysis of Topical Preparations

Betamethasone Valerate is used in the analysis of topical preparations. A fast reversed-phase high-performance liquid chromatography method has been developed for the simultaneous determination of three betamethasone esters-containing binary mixtures along with the excipients of their dosage forms .

Photostabilization in Cream and Gel Formulations

Betamethasone Valerate has been studied for its photostability in cream and gel formulations .

Quality Tests and Assays

Betamethasone Valerate USP reference standard is intended for use in specified quality tests and assays as specified in the USP compendia .

Safety And Hazards

Betamethasone valerate may cause damage to the endocrine system through prolonged or repeated exposure . It may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects . It causes skin irritation and may cause an allergic reaction . It may be harmful if swallowed . Repeated exposure may cause skin dryness or cracking .

Future Directions

Betamethasone valerate is widely prescribed for the treatment of severe inflammatory skin conditions . It is very important that this medicine is used only as directed by a doctor . Therapy should be discontinued when control is achieved .

properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHRLVCMMWUAJD-SUYDQAKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022673
Record name Betamethasone valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betamethasone valerate

CAS RN

2152-44-5
Record name Betamethasone valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2152-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betamethasone valerate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamethasone valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAMETHASONE VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IFA5XM7R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Betamethasone valerate
Reactant of Route 2
Reactant of Route 2
Betamethasone valerate
Reactant of Route 3
Betamethasone valerate
Reactant of Route 4
Betamethasone valerate
Reactant of Route 5
Betamethasone valerate
Reactant of Route 6
Betamethasone valerate

Q & A

Q1: How does betamethasone valerate exert its anti-inflammatory effects?

A1: Betamethasone valerate, like other corticosteroids, primarily acts by binding to intracellular glucocorticoid receptors. [] This binding leads to a cascade of downstream effects:

  • Transcriptional Regulation: The drug-receptor complex translocates to the nucleus and modulates the transcription of various genes involved in inflammation. []
  • Anti-inflammatory Cytokine Suppression: It suppresses the production of pro-inflammatory cytokines like IL-4 and IL-13, key players in inflammatory responses. []
  • Cellular Immune Response Modulation: Betamethasone valerate inhibits the proliferation and activation of immune cells, including lymphocytes, responsible for inflammation. []

Q2: What is the molecular formula and weight of betamethasone valerate?

A2: Betamethasone valerate has the molecular formula C27H37FO6 and a molecular weight of 476.59 g/mol. []

Q3: What spectroscopic data is available for betamethasone valerate?

A3: The reference standard for betamethasone valerate exhibits specific UV and infrared spectra. [] These spectra are crucial for identification and quality control purposes.

Q4: How does the formulation of betamethasone valerate impact its stability?

A4: Betamethasone valerate can undergo degradation under certain conditions. Studies have explored the impact of different formulations on its stability.

  • Cream vs. Ointment Base: Betamethasone valerate in an ointment base demonstrated significantly higher efficacy than in a fatty alcohol propylene glycol (FAPG) base, highlighting the importance of formulation. []
  • Biopolymer Incorporation: Incorporation of betamethasone valerate and sodium fusidate into a biopolymer base enhanced efficacy compared to a conventional formulation, suggesting improved drug delivery and stability. []
  • Photostability: Research has investigated photostabilization strategies using compounds like titanium dioxide to protect betamethasone valerate from UV-induced degradation. []

Q5: What is known about the absorption and distribution of topical betamethasone valerate?

A5: While primarily intended for topical application, betamethasone valerate can be absorbed systemically to some extent. Factors influencing absorption include:

  • Skin Condition: Patients with extensive psoriasis exhibited greater systemic absorption compared to healthy individuals, highlighting the impact of skin barrier integrity. [, ]
  • Vehicle and Occlusion: The vehicle used and the presence of occlusion can significantly influence the extent of absorption. [, ]

Q6: Were there any studies on the long-term effects of betamethasone valerate?

A6: One study investigated the long-term use of betamethasone valerate aerosol in children with asthma. After 11 months of treatment, substitution with a placebo led to symptom exacerbation, suggesting the efficacy of the drug in long-term management. Importantly, two children were able to discontinue therapy, indicating a low risk of dependency. [, ]

Q7: What dermatological conditions has betamethasone valerate been studied for?

A7: Research has explored the efficacy of betamethasone valerate in various dermatological conditions:

  • Psoriasis: Studies demonstrate its effectiveness in treating scalp and plaque psoriasis, with comparisons to other treatments like calcipotriol and phototherapy. [, , , , , ]
  • Atopic Dermatitis: Betamethasone valerate effectively reduced inflammation and improved skin barrier function in atopic dermatitis, with comparisons to tacrolimus. [, ]
  • Vitiligo: While effective, betamethasone valerate showed modest results in treating vitiligo, prompting investigations into combination therapies. []
  • Phimosis: Topical betamethasone valerate, alone and in combination with hyaluronidase, demonstrated significant efficacy in treating phimosis in boys. [, ]
  • Other Conditions: Research also supports its use in conditions like seborrheic dermatitis, prurigo nodularis, and infected eczema. [, , ]

Q8: What analytical methods are employed for the characterization and quantification of betamethasone valerate?

A8: Several analytical techniques are crucial in betamethasone valerate research:

  • High-Performance Liquid Chromatography (HPLC): This method allows for the separation, identification, and quantification of betamethasone valerate and its degradation products. [, ]
  • UV Spectrophotometry: UV spectrophotometry, particularly using the absorbance ratio method, facilitates simultaneous quantification of betamethasone valerate in multi-component formulations. [, ]
  • Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective technique for the identification and purity assessment of betamethasone valerate. []

Q9: What safety concerns are associated with betamethasone valerate?

A9: While generally safe for topical use, potential side effects associated with betamethasone valerate include:

  • Skin Atrophy: Prolonged or excessive use can lead to skin thinning, highlighting the importance of appropriate treatment duration and monitoring. [, ]
  • Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: Systemic absorption, particularly with potent formulations or prolonged use, can potentially suppress the HPA axis, affecting cortisol production. [, ]
  • Local Irritation: Some individuals may experience mild skin irritation, burning, or itching at the application site. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.